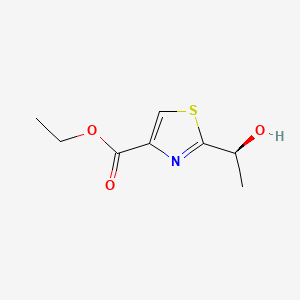

(S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl group, a hydroxyethyl group, and a carboxylate group attached to the thiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of ethyl 2-bromoacetate with thiazole-4-carboxylic acid, followed by reduction and hydrolysis steps to introduce the hydroxyethyl group. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Industrial production also emphasizes the use of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

(S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of (S)-ethyl 2-(1-oxoethyl)thiazole-4-carboxylate.

Reduction: Formation of (S)-ethyl 2-(1-hydroxyethyl)thiazole-4-methanol.

Substitution: Formation of various alkyl or aryl derivatives of the original compound.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of (S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate typically involves the reaction of thiazole derivatives with ethyl bromopyruvate. The resultant compound can be characterized using various spectroscopic techniques such as FT-IR, NMR, and mass spectrometry. Its molecular structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Biological Activities

1. Antioxidant Properties:

Research indicates that thiazole derivatives exhibit significant antioxidant activity. A study demonstrated that compounds derived from thiazoles showed promising results in free radical scavenging assays, suggesting potential applications in preventing oxidative stress-related diseases .

2. Antimicrobial Activity:

Thiazole derivatives have been evaluated for their antimicrobial properties. For instance, a series of thiazole compounds were tested against various bacterial strains, showing effective inhibition at low concentrations. This positions this compound as a candidate for developing new antimicrobial agents .

3. Antiviral Activity:

Molecular docking studies have indicated that certain thiazole derivatives may target viral proteins effectively. Specifically, some derivatives showed good binding affinities to the main protease of SARS-CoV-2, suggesting potential applications in antiviral drug development .

Therapeutic Applications

1. Anti-inflammatory Agents:

Thiazole derivatives have been reported to inhibit key inflammatory pathways, making them candidates for developing anti-inflammatory drugs. Inhibitors of TBK1 and IKKε pathways are particularly noteworthy due to their roles in various inflammatory diseases .

2. Cancer Treatment:

Research has highlighted the potential of thiazole derivatives as anticancer agents. Compounds targeting specific cancer cell lines have shown promise in preclinical studies, indicating that this compound could contribute to cancer therapeutics .

3. Agricultural Applications:

Thiazole compounds are also explored for their utility in agriculture as fungicides and herbicides. Their ability to disrupt cellular processes in pests makes them valuable for crop protection strategies .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Compounds showed up to 84% free radical scavenging activity. |

| Study B | Antimicrobial Testing | Effective against E. coli and S. aureus at low concentrations. |

| Study C | Antiviral Docking | Good binding affinity to SARS-CoV-2 main protease; potential therapeutic targets identified. |

| Study D | Anti-inflammatory Effects | Inhibition of TBK1 and IKKε pathways observed in vitro. |

Mecanismo De Acción

The mechanism of action of (S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The hydroxyethyl group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity. The thiazole ring can participate in π-π interactions, further stabilizing the compound’s interaction with its targets.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2-(1-hydroxyethyl)thiazole-4-carboxylate

- Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate

- Propyl 2-(1-hydroxyethyl)thiazole-4-carboxylate

Uniqueness

(S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. The presence of the (S)-configuration at the hydroxyethyl group can result in different interactions with chiral environments, making it distinct from its racemic or ®-configured counterparts.

Actividad Biológica

(S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate is a compound belonging to the thiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and structure-activity relationships (SAR) based on various studies.

Overview of Biological Activity

The biological activity of this compound has been evaluated in several contexts, including its antibacterial, antitumor, and antiviral properties.

Antibacterial Activity

Research has indicated that thiazole derivatives exhibit significant antibacterial effects against pathogens such as Mycobacterium tuberculosis. For instance, modifications in the thiazole structure have been shown to enhance activity against this bacterium. Specifically, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against M. tuberculosis .

Antitumor Activity

Compounds derived from the thiazole scaffold have been reported to exhibit notable antitumor activities. For example, a related thiazole derivative showed an IC50 value of 0.78 µM against K562 cells, indicating potent cytotoxic effects through mechanisms involving apoptosis and cell cycle arrest . The structure-activity relationship studies suggest that specific substitutions on the thiazole ring can significantly enhance antitumor efficacy.

Antiviral Activity

Thiazole derivatives have also been investigated for their antiviral potential. Certain compounds demonstrated effective inhibition of viral replication with low cytotoxicity in vitro, showcasing their promise as therapeutic agents against viral infections .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is highly dependent on their structural modifications. SAR studies have identified key features that contribute to enhanced activity:

- Substituent Positioning : The placement of substituents at specific positions on the thiazole ring can dramatically affect potency and selectivity.

- Hydrophobicity : Increased hydrophobic interactions often correlate with improved biological activity against both bacterial and cancer cells .

- Functional Groups : The presence of electron-withdrawing groups has been shown to enhance antimicrobial properties .

Case Studies

- Antitubercular Activity : A study identified a series of thiazole derivatives with excellent activity against M. tuberculosis H37Rv, with one compound achieving an MIC of 0.06 µg/ml. This highlights the potential for developing new anti-tubercular agents based on the thiazole scaffold .

- Antitumor Mechanisms : Another investigation into a thiazole derivative revealed that it induced apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins . This underscores the importance of understanding the underlying mechanisms to optimize therapeutic applications.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

ethyl 2-[(1S)-1-hydroxyethyl]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-3-12-8(11)6-4-13-7(9-6)5(2)10/h4-5,10H,3H2,1-2H3/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMYQJINQIYLLW-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CSC(=N1)[C@H](C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.